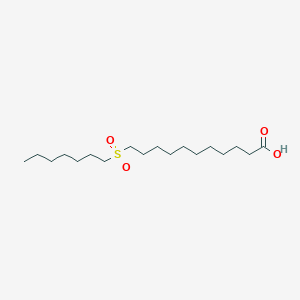
11-Heptylsulfonylundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Heptylsulfonylundecanoic acid is an organic compound with the molecular formula C18H36O4S It is characterized by a heptylsulfonyl group attached to an undecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Heptylsulfonylundecanoic acid typically involves the sulfonation of undecanoic acid derivatives. One common method includes the reaction of undecanoic acid with heptylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Heptylsulfonylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
11-Heptylsulfonylundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 11-Heptylsulfonylundecanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or alteration of protein-protein interactions.
Comparaison Avec Des Composés Similaires
11-Mercaptoundecanoic acid: Similar in structure but contains a thiol group instead of a sulfonyl group.
11-Bromoundecanoic acid: Contains a bromine atom instead of a sulfonyl group.
Undecanoic acid: The parent compound without any functional group modifications.
Uniqueness: 11-Heptylsulfonylundecanoic acid is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications
Propriétés
Numéro CAS |
5454-92-2 |
|---|---|
Formule moléculaire |
C18H36O4S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
11-heptylsulfonylundecanoic acid |
InChI |
InChI=1S/C18H36O4S/c1-2-3-4-10-13-16-23(21,22)17-14-11-8-6-5-7-9-12-15-18(19)20/h2-17H2,1H3,(H,19,20) |
Clé InChI |
TWEZVRNZCWQOQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCS(=O)(=O)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
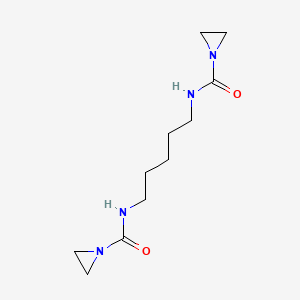
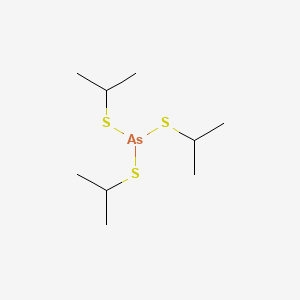

![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
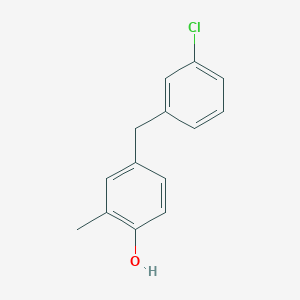
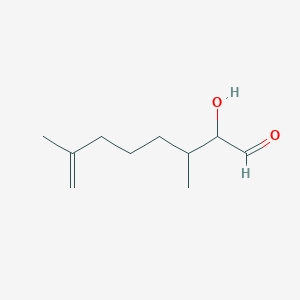




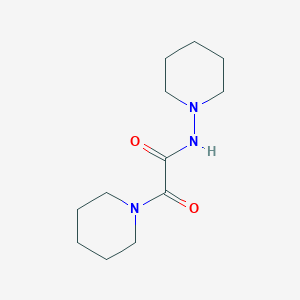
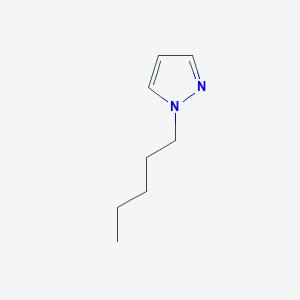
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
